Cas no 14337-52-1 (5-(diethylamino)-2-(pyridin-2-yldiazenyl)phenol)

5-(diethylamino)-2-(pyridin-2-yldiazenyl)phenol structure
14337-52-1 structure
Product Name:5-(diethylamino)-2-(pyridin-2-yldiazenyl)phenol
CAS No:14337-52-1
MF:C15H18N4O
MW:270.329622745514
CID:1313303
PubChem ID:112937
Update Time:2025-04-20

5-(diethylamino)-2-(pyridin-2-yldiazenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 5-(diethylamino)-2-(pyridin-2-yldiazenyl)phenol
    • phenol, 5-(diethylamino)-2-[2-(2-pyridinyl)diazenyl]-
    • LogP
    • 3-(diethylamino)-6-(pyridin-2-ylhydrazinylidene)cyclohexa-2,4-dien-1-one
    • DTXSID20710331
    • 14337-52-1
    • SCHEMBL20280316
    • 3-(Diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
    • 2-(2-pyridylazo)-5-diethylaminophenol
    • Inchi: 1S/C15H18N4O/c1-3-19(4-2)12-8-9-13(14(20)11-12)17-18-15-7-5-6-10-16-15/h5-11,20H,3-4H2,1-2H3/b18-17+
    • InChI Key: RUWBLNHQQIAGEK-ISLYRVAYSA-N
    • SMILES: OC1=C(C=CC(=C1)N(CC)CC)/N=N/C1C=CC=CN=1

Computed Properties

  • Exact Mass: 270.14806121g/mol
  • Monoisotopic Mass: 270.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 61.1Ų
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